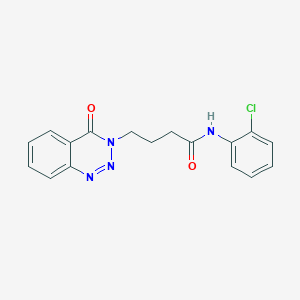
N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : C16H15ClN4O2
Molecular Weight : 334.77 g/mol
Structure : The compound features a benzotriazine moiety linked to a butanamide group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Boiling Point | Predicted at 726.6 °C |
| Density | 1.36 g/cm³ |
| Solubility | Soluble in DMF, DMSO |
| pKa | 9.56 |
| Color | White to beige |
This compound has been identified as a specific inhibitor of bromodomain-containing proteins BRD7 and BRD9. These proteins play critical roles in regulating gene expression and are implicated in various diseases, including cancer and inflammatory disorders. By inhibiting these proteins, the compound may modulate pathways involved in cell proliferation and inflammation.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting the interaction between bromodomains and acetylated histones, leading to altered gene expression profiles that favor cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects . It has been tested in models of inflammation where it significantly reduced edema and cytokine production. This effect is likely mediated through the inhibition of pro-inflammatory signaling pathways.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers (caspase activation).
-
Inflammation Model
- In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to controls. Histological analysis revealed decreased leukocyte infiltration in treated tissues.
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Analgesic Activity : Preliminary screening showed that derivatives of butanamide exhibited significant analgesic effects without causing gastric lesions typically associated with NSAIDs .
- COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Results indicated selective inhibition of COX-2 at lower concentrations .
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-7-2-4-9-15(13)19-16(23)10-5-11-22-17(24)12-6-1-3-8-14(12)20-21-22/h1-4,6-9H,5,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCPMWKPGKCXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














